![molecular formula C16H13N3O2S B326289 5-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE](/img/structure/B326289.png)
5-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE is a complex organic compound with a unique structure that includes a phthalazine core and a Schiff base linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE typically involves the condensation of 4-(methylthio)benzaldehyde with 2,3-dihydrophthalazine-1,4-dione under reflux conditions in the presence of a suitable solvent such as methanol . The reaction is facilitated by the presence of an acid catalyst, which promotes the formation of the Schiff base linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
5-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE can undergo various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.
Reduction: The Schiff base linkage can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., aluminum chloride).
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted aromatic derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
5-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Used in the development of materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 5-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE involves its interaction with various molecular targets. The Schiff base linkage allows it to form complexes with metal ions, which can modulate its biological activity. Additionally, the compound can interact with enzymes and receptors, influencing biochemical pathways .
Comparación Con Compuestos Similares
Similar Compounds
4-({[4-(methylthio)phenyl]methylene}amino)phenyl dodecanoate: Another Schiff base compound with similar structural features.
5-Amino-pyrazoles: Compounds with a similar heterocyclic core and potential biological activities.
Uniqueness
5-[(E)-{[4-(METHYLSULFANYL)PHENYL]METHYLIDENE}AMINO]-1,2,3,4-TETRAHYDROPHTHALAZINE-1,4-DIONE is unique due to its combination of a phthalazine core and a Schiff base linkage, which imparts distinct chemical and biological properties. Its ability to form metal complexes and undergo various chemical reactions makes it a versatile compound for research and industrial applications.
Propiedades
Fórmula molecular |
C16H13N3O2S |
|---|---|
Peso molecular |
311.4 g/mol |
Nombre IUPAC |
5-[(4-methylsulfanylphenyl)methylideneamino]-2,3-dihydrophthalazine-1,4-dione |
InChI |
InChI=1S/C16H13N3O2S/c1-22-11-7-5-10(6-8-11)9-17-13-4-2-3-12-14(13)16(21)19-18-15(12)20/h2-9H,1H3,(H,18,20)(H,19,21) |
Clave InChI |
GQOXIGMPMSRGPP-UHFFFAOYSA-N |
SMILES |
CSC1=CC=C(C=C1)C=NC2=CC=CC3=C2C(=O)NNC3=O |
SMILES canónico |
CSC1=CC=C(C=C1)C=NC2=CC=CC3=C2C(=O)NNC3=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


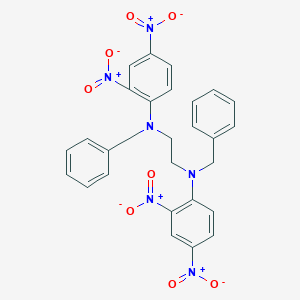
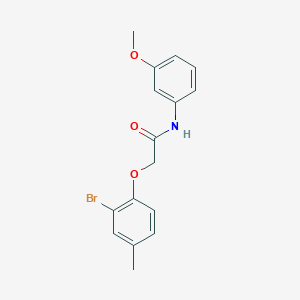
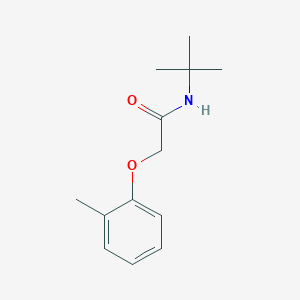
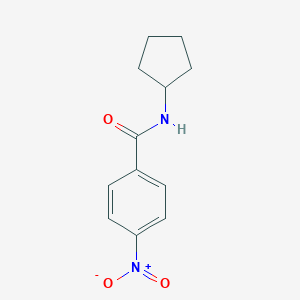
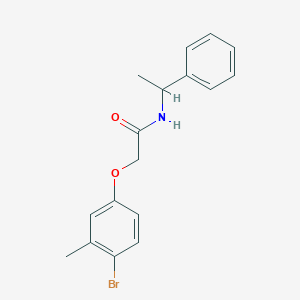
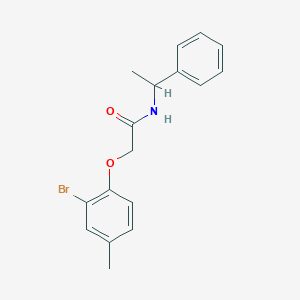
![2-chloro-N'-[1-(4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B326217.png)
![4-chloro-N'-[(1Z)-1-(2-hydroxy-4-oxocyclohexa-2,5-dien-1-ylidene)ethyl]benzohydrazide](/img/structure/B326221.png)
![4-[(2,5-dimethylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B326222.png)
![(6Z)-6-[(3-bromo-4-methylanilino)methylidene]-4-nitrocyclohexa-2,4-dien-1-one](/img/structure/B326223.png)
![(6Z)-6-[(3-bromo-4-methylanilino)methylidene]cyclohexa-2,4-dien-1-one](/img/structure/B326224.png)
![(4E)-3-hydroxy-4-[1-[2-(4-nitrophenyl)hydrazinyl]ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B326225.png)
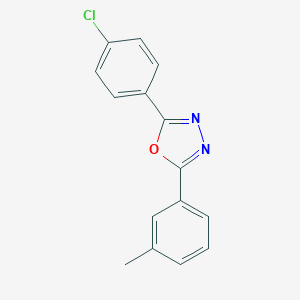
![2-{[2-(Diphenylacetyl)hydrazino]carbonyl}benzoic acid](/img/structure/B326229.png)
